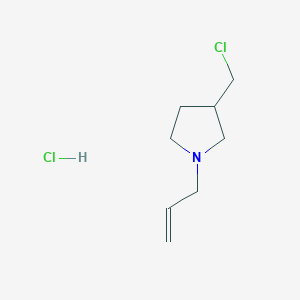
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride
Overview
Description
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H15Cl2N . It has a molecular weight of 196.11 g/mol.
Molecular Structure Analysis
The molecular structure of 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring is substituted with an allyl group (a carbon chain with a double bond) and a chloromethyl group (a carbon chain with a chlorine atom) .Chemical Reactions Analysis
Specific chemical reactions involving 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Application in Antibiotic Development
- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This research outlines the development of a practical and efficient process for synthesizing a key intermediate in the preparation of premafloxacin, an antibiotic for use against pathogens of veterinary importance. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation process (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Asymmetric Synthesis of Pyrrolidines
- Asymmetric Synthesis of cis- and trans-2,5-Disubstituted Pyrrolidines : This study demonstrates the synthesis of pyrrolidine allylic alcohols, which on hydrogenation yield cis-2,5-disubstituted pyrrolidines. The process involves using pyrrolidine enones derived from 3-oxo pyrrolidine 2-phosphonates and a Horner-Wadsworth-Emmons (HWE) reaction with aldehydes (Davis, Zhang, Qiu, & Wu, 2008).
Development of Functionalized Pyrrolidines
- Nucleophilic Phosphine-Catalyzed Intramolecular Michael Reactions : This paper focuses on the development of a novel reaction for constructing functionalized 2,4-disubstituted pyrrolidines (N-heterocyclic α-amino nitriles) via 5-endo-trig cyclization. This process is significant for the generation of pyrrolidine rings, a common moiety in pharmaceutical candidates and natural compounds (En, Zou, Guo, & Liao, 2014).
Synthesis of N-Protected Pyrrolidine-2,3-Diones
- Preparation of 1-Allyl- and 1-Ethoxypyrrolidine-2,3-Dione : This research presents the preparation of N-protected pyrrolidine-2,3-diones, which are potentially useful in synthesis. The study provides insight into the methods for preparing such compounds (Sundberg, Pearce, & Laurino, 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-1-prop-2-enylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c1-2-4-10-5-3-8(6-9)7-10;/h2,8H,1,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZASQLJNPVCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



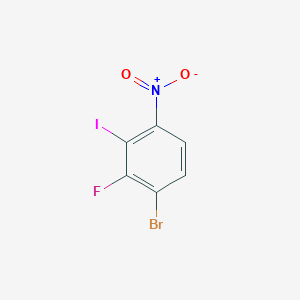
![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)
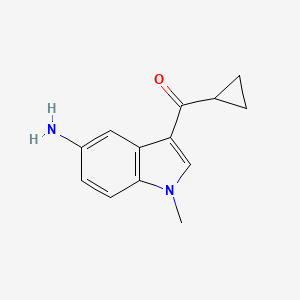
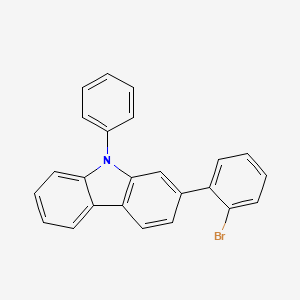
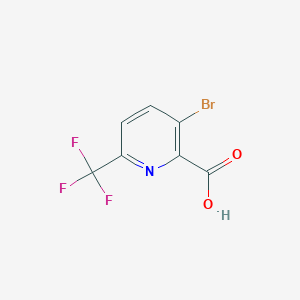
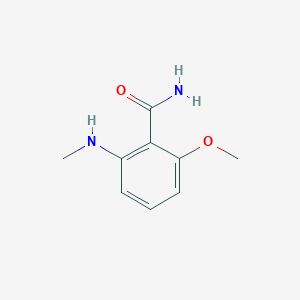
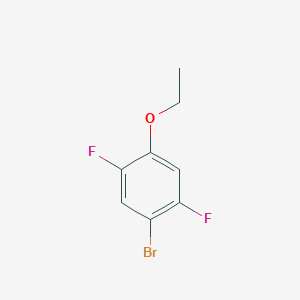
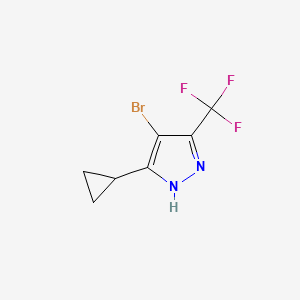

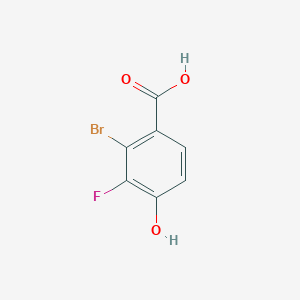
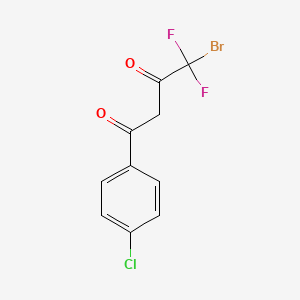
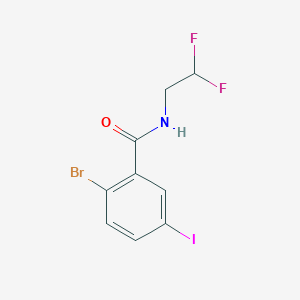
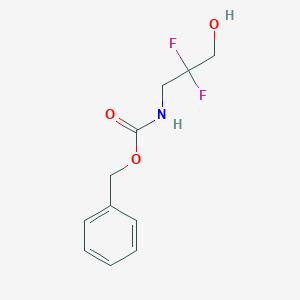
![5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381573.png)